molecular formula C8H16ClN B2468107 (But-3-yn-1-yl)diethylamine hydrochloride CAS No. 2193065-61-9

(But-3-yn-1-yl)diethylamine hydrochloride

Cat. No.: B2468107
CAS No.: 2193065-61-9
M. Wt: 161.67
InChI Key: OZNXCJVCNLVLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(But-3-yn-1-yl)diethylamine hydrochloride is an organic compound with the chemical formula C8H16ClN. It is a white to pale yellow solid that is soluble in water and ethanol . This compound is primarily used in research and laboratory applications.

Preparation Methods

(But-3-yn-1-yl)diethylamine hydrochloride can be synthesized by reacting (But-3-yn-1-yl)diethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

(But-3-yn-1-yl)diethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

    Addition: The triple bond in the but-3-yn-1-yl group can undergo addition reactions with halogens or hydrogen halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted amines and addition products .

Scientific Research Applications

(But-3-yn-1-yl)diethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)diethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with specific receptors or proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

(But-3-yn-1-yl)diethylamine hydrochloride can be compared with similar compounds such as:

    (But-3-yn-1-yl)methylamine hydrochloride: Similar structure but with a methyl group instead of diethyl groups.

    (But-3-yn-1-yl)ethylamine hydrochloride: Similar structure but with an ethyl group instead of diethyl groups.

    (But-3-yn-1-yl)propylamine hydrochloride: Similar structure but with a propyl group instead of diethyl groups.

The uniqueness of this compound lies in its specific diethylamine group, which can influence its reactivity and interactions compared to its analogs .

Properties

IUPAC Name

N,N-diethylbut-3-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-4-7-8-9(5-2)6-3;/h1H,5-8H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXCJVCNLVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.